molecular formula C10H9BrN4O2 B5597426 2-(4-bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide

2-(4-bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B5597426
M. Wt: 297.11 g/mol
InChI Key: IZDJUHZKYTXBIS-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide is a synthetic organic compound that features a bromophenoxy group and a triazole ring. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:

    Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Etherification: 4-bromophenol is reacted with chloroacetic acid to form 4-bromophenoxyacetic acid.

    Amidation: The 4-bromophenoxyacetic acid is then reacted with 1H-1,2,4-triazole in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bromophenoxy group.

    Reduction: Reduction reactions could target the triazole ring or the acetamide group.

    Substitution: The bromine atom in the bromophenoxy group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products will depend on the specific reactions and conditions used. For example, oxidation might yield a quinone derivative, while substitution could introduce various functional groups at the bromine site.

Scientific Research Applications

2-(4-bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with a triazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The bromophenoxy group might enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide
  • 2-(4-fluorophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide
  • 2-(4-methylphenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide

Uniqueness

The presence of the bromine atom in 2-(4-bromophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide may confer unique properties such as increased reactivity in substitution reactions or enhanced biological activity compared to its chloro, fluoro, or methyl analogs.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O2/c11-7-1-3-8(4-2-7)17-5-9(16)14-10-12-6-13-15-10/h1-4,6H,5H2,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDJUHZKYTXBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=NC=NN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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